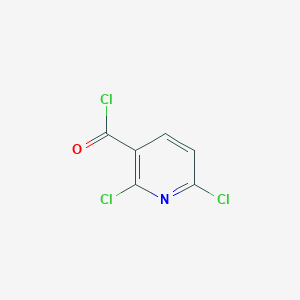
Acide 2-phénoxypropionique
Vue d'ensemble
Description
Synthesis Analysis 2-Phenoxypropionic acid and related compounds have been synthesized for various applications, including the study of their effects on the affinity of hemoglobin for oxygen. Notably, derivatives of 2-phenoxypropionic acid have been synthesized to explore structure-activity relationships, demonstrating the compound's potential for biomedical applications (Lalezari & Lalezari, 1989). Additionally, an efficient route towards the synthesis of R-2-phenoxypropionic acid has been developed, optimized for the biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid, showcasing its relevance in industrial applications (Haiyan et al., 2020).
Molecular Structure Analysis The molecular structure of 2-phenoxypropionic acid has been extensively studied, particularly in the form of its complexes with other molecules. Crystal structures of (R)-2-phenoxypropionic acid complexes with various amino acids have been determined, revealing insights into the compound's molecular interactions and optical properties (Analytical Sciences: X-ray Structure Analysis Online, 2004 & 2006).
Chemical Reactions and Properties Phenoxypropionic acid undergoes unique chemical reactions, such as a palladium-catalyzed reaction with aryl bromides, leading to multiple arylation via successive C-C and C-H bond cleavages (Wakui et al., 2004). Its herbicidal activity is significantly influenced by substituents on its molecular structure, demonstrating the importance of chemical modifications in determining its properties and applications (Ohta et al., 1993).
Physical Properties Analysis The physical properties of 2-phenoxypropionic acid derivatives, such as solubility and crystallinity, are crucial for their application in various fields. For instance, the solvent-induced inversion of enantioselectivity in the esterification of 2-phenoxypropionic acids highlights the impact of physical conditions on chemical reactions and product specificity (Ueji et al., 1992).
Chemical Properties Analysis The compound's chemical properties, including reactivity and stability, are essential for its use in synthetic pathways and industrial processes. The synthesis and investigation of its derivatives provide valuable insights into the chemical nature and potential applications of 2-phenoxypropionic acid (Randad et al., 1991).
Applications De Recherche Scientifique
Recherche chimique
L'acide 2-phénoxypropionique est utilisé dans la recherche chimique en raison de sa structure et de ses propriétés uniques. Il a une masse molaire de 166,18 et sa formule linéaire est C6H5OCH (CH3)CO2H . , ce qui le rend approprié pour diverses expériences et synthèses chimiques.
Études d'estérification
L'une des principales applications de l'this compound est l'étude des processus d'estérification. Par exemple, il a été utilisé dans des recherches portant sur l'inversion de l'énantiosélectivité induite par le solvant lors de l'estérification . Cette recherche est essentielle pour comprendre les mécanismes de l'estérification et la façon dont différents solvants peuvent influencer le processus.
Développement d'herbicides
Des dérivés de l'this compound ont été identifiés comme des herbicides potentiels . Cela suggère que le composé pourrait être utilisé dans le développement de nouveaux herbicides, contribuant aux progrès des pratiques agricoles et de la gestion des ravageurs.
Catalyse
L'this compound a été utilisé dans des études impliquant la lipase Candida cylindracea
Mécanisme D'action
Target of Action
The primary target of 2-Phenoxypropionic acid is the human sweet taste receptor . This receptor is a protein that is responsible for the perception of sweetness in the human body. The compound interacts with the transmembrane domain of the T1R3 subunit (T1R3-TMD) of the receptor .
Mode of Action
2-Phenoxypropionic acid, an inhibitor of the human sweet taste receptor, has been shown to interact with the transmembrane domain of the T1R3 subunit of the receptor . The compound’s interaction with its targets results in the inhibition of the sweet taste receptor, thereby affecting the perception of sweetness.
Biochemical Pathways
It is known that the compound affects the signaling pathway of the sweet taste receptor by inhibiting its function . This could potentially affect downstream effects related to the perception of sweetness.
Result of Action
The primary result of the action of 2-Phenoxypropionic acid is the inhibition of the human sweet taste receptor . This leads to a decrease in the perception of sweetness when the compound is present. This effect could potentially be used in the development of treatments for conditions related to the overconsumption of sweet foods, such as obesity and type 2 diabetes.
Safety and Hazards
When handling 2-Phenoxypropionic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-Phenoxypropionic acid has been found to interact with certain enzymes and proteins. For instance, it has been reported that the esterification of 2-Phenoxypropionic acid is catalyzed by Candida cylindracea lipase This interaction suggests that 2-Phenoxypropionic acid may play a role in lipid metabolism
Cellular Effects
It is known that derivatives of 2-Phenoxypropionic acid have potential as herbicides This suggests that 2-Phenoxypropionic acid may have an impact on cellular processes in certain types of cells, particularly plant cells
Molecular Mechanism
It is known that the compound interacts with certain enzymes, such as Candida cylindracea lipase
Metabolic Pathways
It is known that the compound interacts with certain enzymes , suggesting that it may be involved in specific metabolic pathways
Propriétés
IUPAC Name |
2-phenoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXERGJJQSKIUIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870812 | |
| Record name | Propanoic acid, 2-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
940-31-8 | |
| Record name | DL-2-Phenoxypropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=940-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenoxypropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenoxypropionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenoxypropionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenoxypropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



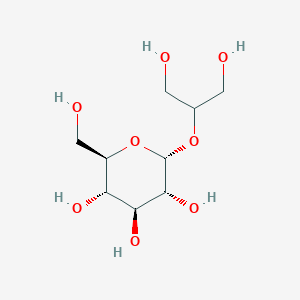
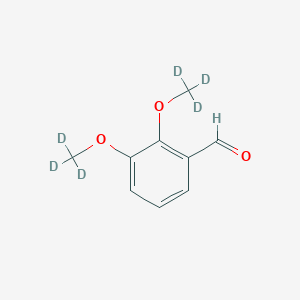

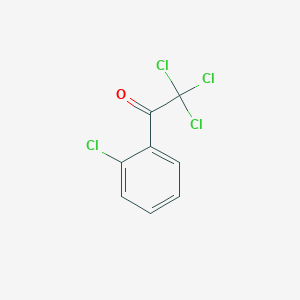
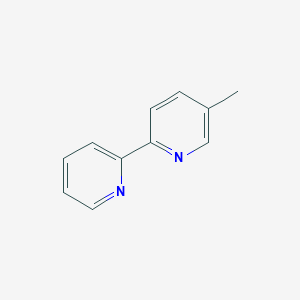
![1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide](/img/structure/B31929.png)


